2,3-Dihydro-1H-pyrrolo[1,2-a]indol-1-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2-dihydropyrrolo[1,2-a]indol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-11-5-6-12-9-4-2-1-3-8(9)7-10(11)12/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYKSBSFEUFSEIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C3=CC=CC=C3C=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30441669 | |
| Record name | 2,3-Dihydro-1H-pyrrolo[1,2-a]indol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1421-17-6 | |
| Record name | 2,3-Dihydro-1H-pyrrolo[1,2-a]indol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2,3 Dihydro 1h Pyrrolo 1,2 a Indol 1 One and Its Analogues
Classical and Established Synthetic Approaches
Traditional methods for constructing the pyrrolo[1,2-a]indole skeleton have historically relied on the formation of the fused ring system through cyclization strategies involving indole (B1671886) and pyrrole (B145914) precursors. These established routes often involve multi-step sequences and are foundational to the field.
Strategies Based on Indole and Pyrrole Ring Cyclizations
The construction of the pyrrolo[1,2-a]indole framework fundamentally involves the strategic fusion of indole and pyrrole ring systems. Classical approaches often achieve this by forming key carbon-carbon or carbon-nitrogen bonds in a terminal cyclization step, starting from suitably functionalized precursors of each heterocyclic unit.
One prominent strategy involves the cyclization of precursors like 2-(1H-pyrrol-1-yl)benzoic acids and their corresponding amides. researchgate.net These methods typically rely on intramolecular condensation reactions to forge the final five-membered ring. Another classical approach is the Madelung reaction, a high-temperature condensation of an N-phenylalkanamide, which has been modified for the synthesis of dihydro-1H-pyrrolo[1,2-a]indoles. documentsdelivered.com These methods, while foundational, often require harsh reaction conditions.
| Reaction Name | Precursors | Description |
| Modified Madelung Reaction | N-acyl-o-toluidines | A high-temperature intramolecular cyclization to form the indole ring, adapted for pyrroloindole synthesis. documentsdelivered.com |
| Acid/Amide Cyclization | 2-(1H-pyrrol-1-yl)benzoic acids/amides | Intramolecular condensation to form the fused pyrrolone ring. researchgate.net |
Ring-Closing Reactions: Mechanistic Insights and Scope
Ring-closing reactions are pivotal in the synthesis of the tricyclic pyrroloindole system. These reactions encompass a variety of mechanistic pathways, including intramolecular cyclizations, annulations, and cycloadditions, which have been extensively studied to understand their scope and limitations.
Intramolecular cyclization is one of the most direct methods for synthesizing the 2,3-dihydro-1H-pyrrolo[1,2-a]indole core. This approach involves a precursor molecule containing all the necessary atoms for the final tricyclic structure, which then undergoes a ring-closing reaction.
A key example is the synthesis of 2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carbonitriles through the treatment of α-aryl-α-pyrrolidin-2-ylideneacetonitriles with sodium hydride and copper(I) bromide. rsc.org This reaction proceeds via an intramolecular nucleophilic aromatic substitution. rsc.org Another classical method is the intramolecular Friedel-Crafts acylation, which has been employed to synthesize tetrahydropyrrolo[1,2-a]indole-1,8-dione systems in the presence of polyphosphoric acid (PPA). researchgate.net
More contemporary methods have introduced cascade or domino reactions. For instance, a radical-initiated cascade cyanoisopropylation/cyclization of 1-methacryloyl-3-phenyl-1H-indole-2-carbonitrile with AIBN provides an efficient, metal-free route to pyrrolo[1,2-a]indol-3-ones. rsc.orgresearchgate.net Similarly, 1,3-dipolar cycloaddition reactions using N-[(trimethylsilyl)methyl]-substituted indoles provide a direct pathway to the pyrrolo[1,2-a]indole ring system. researchgate.net
| Precursor Type | Reagents/Conditions | Product Type | Mechanism |
| α-(2-bromophenyl)-α-pyrrolidin-2-ylideneacetonitrile | NaH, Cu(I)Br, DMF | 2,3-Dihydro-1H-pyrrolo[1,2-a]indole-9-carbonitrile | Intramolecular Nucleophilic Aromatic Substitution rsc.org |
| 3-(4-Oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)propanoic acid | Polyphosphoric Acid (PPA), 90°C | 2,3,6,7-Tetrahydro-1H-pyrrolo[1,2-a]indole-1,8(5H)-dione | Intramolecular Friedel-Crafts Acylation researchgate.net |
| 1-Methacryloyl-3-phenyl-1H-indole-2-carbonitrile | AIBN, Ethanol (B145695) | Pyrrolo[1,2-a]indol-3-one | Radical Cascade Cyclization rsc.orgresearchgate.net |
| N-[(trimethylsilyl)methyl]-substituted indoles | Dipolarophiles (e.g., alkynes) | Pyrrolo[1,2-a]indole | 1,3-Dipolar Cycloaddition researchgate.net |
The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an electrophilic ring closure. wikipedia.orgnih.gov This reaction is particularly effective when the aromatic ring is electron-rich, such as an indole or pyrrole. wikipedia.org
The reaction mechanism begins with the formation of an imine from the amine and carbonyl compound, which is then protonated under acidic conditions to form a highly electrophilic iminium ion. wikipedia.orgnih.gov The electron-rich indole ring then acts as a nucleophile, attacking the iminium ion to form a spiroindolenine intermediate. nih.gov A subsequent rearrangement and deprotonation yield the final tetrahydro-β-carboline product. nih.gov
This reaction has been widely applied in alkaloid synthesis and can be adapted for the construction of pyrroloindole frameworks. wikipedia.orgnih.gov A significant variation is the N-acyliminium Pictet-Spengler reaction, where an acylated iminium ion serves as a potent electrophile, allowing the cyclization to proceed under milder conditions with a broader range of aromatic systems. wikipedia.orgresearchgate.net Various Lewis and Brønsted acids, such as AlCl₃, p-toluenesulfonic acid, and hydrochloric acid, are commonly employed as catalysts. researchgate.net
| Reaction Variant | Key Intermediate | Catalyst Type | Key Features |
| Classical Pictet-Spengler | Iminium ion | Brønsted Acid (e.g., HCl) | Requires strong acid and heating; effective for electron-rich arylethylamines. wikipedia.orgnih.gov |
| N-Acyliminium Pictet-Spengler | N-Acyliminium ion | Lewis or Brønsted Acid | More powerful electrophile; cyclization occurs under milder conditions with good yields. wikipedia.orgresearchgate.net |
| Modified Pictet-Spengler | Iminium ion | AlCl₃, Amberlite IR120H | Used for synthesis of related systems like pyrrolo[1,2-a]quinoxalines. researchgate.net |
The Michael reaction, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction that can be ingeniously integrated into cascade sequences to build the pyrrolo[1,2-a]indole skeleton. In this context, the indole nitrogen or a side-chain nucleophile attacks an α,β-unsaturated carbonyl compound (a Michael acceptor), initiating a sequence that culminates in a ring-closing step.
A notable example is the domino palladium-catalyzed reaction between indol-2-ylmethyl acetates and 1,3-dicarbonyl derivatives like Meldrum's acid. mdpi.com This process is believed to proceed through the in-situ generation of an indolyl methide intermediate. This intermediate then undergoes a Michael addition from the dicarbonyl compound, followed by an intramolecular cyclization and decarboxylation cascade to afford 1,2-dihydro-3H-pyrrolo[1,2-a]indol-3-ones. mdpi.com Similarly, the synthesis of pyrazino[1,2-a]indol-1-ones can be achieved through a Michael addition of the indole nitrogen anion onto an electrophilic sulfonium (B1226848) salt, followed by an Sₙ2 substitution. nih.gov These strategies highlight the utility of the Michael addition as an entry point for complex, multi-bond-forming transformations.
Modern Catalytic Approaches
The field of pyrroloindole synthesis has been significantly advanced by the advent of modern catalytic methods. These approaches often utilize transition metals or organocatalysts to achieve high efficiency, selectivity, and functional group tolerance under mild reaction conditions, overcoming many limitations of classical methods.
Transition metal catalysis is at the forefront of these developments. Rhodium catalysts, for instance, have been used for the enantioselective intramolecular hydroacylation of N-vinylindole-2-carboxaldehydes, yielding chiral 2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-ones with excellent yields and enantioselectivities. researchgate.net Rhodium(III) has also been shown to catalyze regioselective [3+2] annulation strategies. researchgate.net
Copper catalysis is also prominent, enabling domino reactions of o-ethynylanilines with propargylic alcohols to assemble the 1H-pyrrolo[1,2-a]indole scaffold. researchgate.net Copper has also been used to catalyze radical cascade cyclizations. researchgate.net Palladium catalysis has been effectively used in domino reactions involving Michael addition and cyclization cascades. mdpi.com Furthermore, gold nih.gov and indium(III) nih.gov catalysts have been employed for intramolecular hydroamination and cyclization of alkyne- and azide-containing precursors, respectively. Beyond metals, organocatalytic cascade reactions researchgate.net and the use of solid-supported heterogeneous catalysts like Amberlyst® 15 in mechanochemical syntheses represent greener and more sustainable alternatives. nih.gov
| Catalyst System | Reaction Type | Substrates | Key Features |
| Rhodium | Enantioselective Intramolecular Hydroacylation | N-Vinylindole-2-carboxaldehydes | High yields and excellent enantioselectivities. researchgate.net |
| Copper(I) Triflate | Domino Reaction | o-Ethynylanilines and Propargylic Alcohols | Environmentally benign, protection-free protocol. researchgate.net |
| Palladium | Domino Reaction | Indol-2-ylmethyl acetates and 1,3-Dicarbonyls | Michael addition/cyclization cascade. mdpi.com |
| Gold | Intramolecular Hydroamination | N-Alkynyl Indoles | Mild conditions, high selectivity for 6-exo-dig cyclization. nih.gov |
| Indium(III) Chloride | Intramolecular Cyclization | Homopropargyl Azides | Atom-economical synthesis of pyrroles. nih.gov |
| Amberlyst® 15 | Double Cyclocondensation Cascade | Anthranilamide and Ethyl Levulinate | Heterogeneous catalysis, mechanochemical activation. nih.gov |
Transition Metal-Catalyzed Cyclizations and Coupling Reactions
Transition metal catalysis has emerged as a powerful tool for the construction of complex heterocyclic systems, including the 2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one scaffold. These methods often involve the formation of key carbon-carbon and carbon-nitrogen bonds through various cyclization and coupling strategies, offering high efficiency and functional group tolerance.
Palladium catalysis is a cornerstone in the synthesis of pyrrolo[1,2-a]indolones, primarily through domino reactions that allow for the rapid assembly of the tricyclic core from simple starting materials. mdpi.comnih.gov A notable strategy involves the reaction of indol-2-ylmethyl acetates with 1,3-dicarbonyl compounds. uniroma1.it This process is believed to proceed through the in situ generation of an indolyl methide intermediate, which then undergoes a cascade of Michael addition, cyclization, and decarboxylation to afford the polysubstituted 1,2-dihydro-3H-pyrrolo[1,2-a]indol-3-one scaffold. mdpi.com
Another powerful palladium-catalyzed approach is the oxidative carbonylation of the C2 position of indole derivatives. For instance, the reaction of N-substituted 2-(1H-indol-1-yl)anilines with carbon monoxide in the presence of a palladium catalyst like Pd(OCOCF3)2 and an oxidant such as Cu(OAc)2 leads to the formation of indolo[1,2-a]quinoxalin-6(5H)-ones in good yields. nih.gov This method has also been successfully applied to the synthesis of pyrrolo[1,2-a]quinoxalin-4(5H)-ones. nih.gov The reaction proceeds via a C-H activated intermediate palladium complex. nih.gov Furthermore, palladium-catalyzed Conia-ene type intramolecular cyclization of 1-alkynylindolin-3-ones has been developed as a strategy to construct the pyrrolo[1,2-a]indole skeleton. beilstein-archives.org Additionally, a double palladium-catalyzed, carbon monoxide-mediated reductive cyclization of 1,4-dialkenyl-2,3-dinitrobenzenes provides a flexible route to 1H,8H-pyrrolo[3,2-g]indoles. nih.gov
| Starting Materials | Catalyst System | Product Type | Key Features |
|---|---|---|---|
| Indol-2-ylmethyl acetates and 1,3-dicarbonyls | Pd2dba3 / dppf | Polysubstituted 1,2-dihydro-3H-pyrrolo[1,2-a]indol-3-ones | Domino reaction via indolyl methide intermediate. mdpi.comuniroma1.it |
| N-substituted 2-(1H-indol-1-yl)anilines and CO | Pd(OCOCF3)2 / Cu(OAc)2 | Indolo[1,2-a]quinoxalin-6(5H)-ones | Direct C(sp2)-H bond carbonylation. nih.gov |
| 1-Alkynylindolin-3-ones | Palladium catalyst | Pyrrolo[1,2-a]indoles | Intramolecular Conia-ene reaction. beilstein-archives.org |
Copper-catalyzed reactions provide a versatile and cost-effective alternative for the synthesis of pyrrolo[1,2-a]indoles. These transformations often proceed through radical or cascade pathways. A copper-catalyzed cascade radical 1,2-cyclization of indoles with arylsulfonyl hydrazides has been developed to afford 2-thiolated 3H-pyrrolo[1,2-a]indoles. researchgate.net Another significant copper-catalyzed method is the enantioselective Friedel-Crafts alkylation/N-hemiacetalization cascade reaction between indoles and β,γ-unsaturated α-ketoesters, which provides access to chiral 2,3-dihydro-1H-pyrrolo[1,2-a]indoles. researchgate.net
Furthermore, Cu(OTf)2 has been shown to catalyze the [6 + 2] cycloaddition reaction of indolyl-2-carbinols with various dienophiles, leading to the formation of the pyrrolo[1,2-a]indole framework. researchgate.net Divergent oxidative coupling reactions between indole derivatives and β-arylacrylic acids, catalyzed by CuBr2, can also yield highly functionalized 2,3-dihydro-1H-pyrrolo[1,2-a]indoles through a formal Michael addition/dehydration sequence. researchgate.net Additionally, a copper-catalyzed arylation–cyclization cascade has been developed for the enantioselective construction of C(3)-aryl pyrroloindoline architecture. nih.gov The treatment of certain α-aryl-α-pyrrolidin-2-ylideneacetonitriles with sodium hydride and copper(I) bromide results in the quantitative formation of 2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carbonitriles via intramolecular nucleophilic aromatic substitution. rsc.org
Gold catalysis has gained prominence for its ability to activate alkynes and allenes toward nucleophilic attack under mild conditions, enabling unique cyclization pathways. A key application in the synthesis of pyrrolo[1,2-a]indole analogues is the gold-catalyzed cyclization of N-propargyl-substituted pyrrole and indole carboxylic acid derivatives. beilstein-journals.orgnih.gov In these reactions, the carboxylic acid's hydroxy group attacks the gold-activated triple bond, leading to 6-exo-dig cyclization products, specifically 3,4-dihydropyrrolo- and indolo-oxazin-1-one derivatives. beilstein-journals.orgnih.gov
Gold catalysts, such as IPrAuCl/AgSbF6, have also been employed in the cycloisomerization of N-1,3-disubstituted allenyl indoles to afford pyrido[1,2-a]-1H-indoles. nih.gov This method can be extended to an asymmetric synthesis through axial-to-central chirality transfer from enantioenriched allenylindoles. nih.gov Furthermore, a gold-catalyzed intramolecular hydroamination of suitably substituted N-alkynyl indoles has been developed to produce functionalized 3H-pyrrolo-[1,2,3-de]quinoxalines. mdpi.comnih.govresearchgate.net This reaction proceeds with high selectivity for the 6-exo-dig cyclization product. mdpi.comnih.gov
A variety of other transition metals have been successfully employed in the synthesis of the this compound core and its analogues.
Rhodium: Rhodium catalysts are particularly effective for enantioselective transformations. A notable example is the catalytic, enantioselective intramolecular hydroacylation of N-vinylindole-2-carboxaldehydes, which yields chiral, non-racemic 2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-ones in high yields and with excellent enantioselectivities. researchgate.net Rhodium(II) catalysts also facilitate the intramolecular annulations of indolyl-tethered N-sulfonyl-1,2,3-triazoles, which can be tuned to produce a variety of indole-fused polycyclic compounds. nih.gov A rhodium-catalyzed formal [3+2] cycloaddition of C(3)-substituted indoles with 4-aryl-1-sulfonyl-1,2,3-triazoles as carbenoid precursors offers an efficient route to pyrroloindolines. acs.org
Manganese: Active manganese dioxide has been used to promote the in-situ sequential oxidation of [2-(1H-pyrrol-1-yl)phenyl]methanols, leading to the formation of 9H-pyrrolo[1,2-a]indol-9-ones in good yields under mild conditions, without the need to isolate the intermediate aldehydes. researchgate.net Manganese has also been used to catalyze a radical [3+2] cyclization of cyclopropanols and oxime ethers to synthesize 1-pyrrolines. nih.gov
Silver: Silver-catalyzed reactions have been developed for the synthesis of related heterocyclic structures. For instance, an α-aminoalkylation of N-arylacrylamides with amino acid derivatives, catalyzed by silver, provides functionalized oxindoles which can be subsequently converted to densely functionalized pyrroloindolines through a deprotection/cyclization sequence. researchgate.netelsevierpure.com Silver catalysis can also be used for the intramolecular cyclization to synthesize 3-alkylideneoxindoles via C-H functionalization. nih.gov
Organocatalytic and Metal-Free Strategies
In addition to metal-catalyzed methods, organocatalytic and metal-free approaches have emerged as powerful strategies for the synthesis of pyrrolo[1,2-a]indoles, often providing high levels of stereocontrol. Chiral phosphoric acids are prominent catalysts in this area. A notable example is the asymmetric [3 + 2] cyclization of α-indolyl propargylic alcohols with 3-alkyl-1H-indoles, which is catalyzed by a chiral phosphoric acid. nih.gov This method yields chiral α-indolyl pyrrolo[1,2-a]indole derivatives with high yields and excellent enantioselectivities. nih.gov
Another organocatalytic approach involves the asymmetric (2 + 3) cycloaddition of 3,3′-bisindoles with isoindolinone-based propargylic alcohols, leading to the construction of indolyl-pyrroloindoles bearing both axial and central chirality. acs.org Furthermore, a formal [3+2] cycloaddition reaction between C(3)-substituted indoles and 2-amidoacrylates, catalyzed by (R)-BINOL•SnCl4, has been developed to prepare a variety of pyrroloindolines with high enantioselectivity in a single step. nih.gov
| Methodology | Catalyst Type | Key Transformation | Advantages |
|---|---|---|---|
| Palladium-Catalyzed Domino Reaction | Transition Metal (Pd) | Michael addition/cyclization/decarboxylation cascade | Rapid construction of complex core, high efficiency. mdpi.com |
| Copper-Catalyzed Cascade Cyclization | Transition Metal (Cu) | Radical or Friedel-Crafts/hemiacetalization cascade | Cost-effective, versatile pathways. researchgate.net |
| Gold-Catalyzed Hydroamination | Transition Metal (Au) | Intramolecular hydroamination of alkynes | Mild conditions, high selectivity for exo-cyclization. mdpi.com |
| Rhodium-Catalyzed Hydroacylation | Transition Metal (Rh) | Intramolecular hydroacylation | Excellent enantioselectivity for chiral products. researchgate.net |
| Organocatalytic [3+2] Cyclization | Chiral Phosphoric Acid | Asymmetric cycloaddition | Metal-free, high stereocontrol. nih.gov |
Enantioselective and Stereoselective Synthesis of Chiral this compound Derivatives
The development of enantioselective and stereoselective methods for the synthesis of chiral this compound derivatives is of paramount importance due to the stereospecific nature of biological interactions. Several of the methodologies described above have been successfully rendered asymmetric.
Rhodium catalysis has proven to be particularly powerful in this regard. The enantioselective intramolecular hydroacylation of N-vinylindole-2-carboxaldehydes, catalyzed by a chiral rhodium complex, directly provides chiral 2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-ones with excellent enantiomeric excess. researchgate.net Similarly, rhodium(II)-catalyzed annulation of indoles using chiral ligands enables the asymmetric synthesis of pyrroloindolines. acs.org
Copper-catalyzed reactions have also been adapted for enantioselective synthesis. The copper-catalyzed enantioselective Friedel-Crafts alkylation/N-hemiacetalization cascade reaction is a prime example, affording highly enantioenriched 2,3-dihydro-1H-pyrrolo[1,2-a]indoles. researchgate.net
Organocatalysis is inherently well-suited for asymmetric synthesis. The use of chiral phosphoric acids in [3 + 2] cyclization reactions of indolyl propargylic alcohols provides a metal-free route to chiral α-indolyl pyrrolo[1,2-a]indole scaffolds with up to 99% ee. nih.gov This highlights the power of organocatalysis in achieving high levels of stereocontrol in the synthesis of complex chiral molecules.
Asymmetric Catalysis in Pyrroloindole Construction
The demand for enantiomerically pure compounds has driven the development of asymmetric catalytic methods for the synthesis of the pyrrolo[1,2-a]indole core. These methods offer efficient access to chiral products in high enantiomeric excess (ee).
One notable example is the rhodium-catalyzed intramolecular hydroacylation of N-vinylindole-2-carboxaldehydes. This reaction proceeds in the presence of a readily accessible rhodium catalyst to form chiral, non-racemic 2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-ones in high yields and with excellent enantioselectivities. researchgate.net
Copper catalysis has also been effectively employed. An unprecedented copper-catalyzed enantioselective Friedel-Crafts alkylation/N-hemiacetalization cascade reaction between indoles and β,γ-unsaturated α-ketoesters provides a mild and efficient route to various synthetically and biologically important 2,3-dihydro-1H-pyrrolo[1,2-a]indoles in a highly enantioselective manner. researchgate.net
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of pyrroloindoles. Chiral phosphoric acid catalysts have been successfully utilized in a [3+2] cycloaddition of 2-vinylindoles with in situ-generated 2-methide-2H-indoles. This method furnishes the target products with three contiguous stereogenic centers as single diastereomers with excellent yields and enantioselectivities. researchgate.net
Table 1: Asymmetric Catalytic Methods for Pyrroloindole Synthesis
| Reaction Type | Catalyst System | Substrates | Product | Yield | Enantioselectivity/Diastereoselectivity |
|---|---|---|---|---|---|
| Intramolecular Hydroacylation | Rhodium catalyst | N-vinylindole-2-carboxaldehydes | 2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-ones | High | Excellent |
| Friedel-Crafts/N-hemiacetalization | Copper catalyst | Indoles and β,γ-unsaturated α-ketoesters | 2,3-dihydro-1H-pyrrolo[1,2-a]indoles | High | High |
| [3+2] Cycloaddition | Chiral Phosphoric Acid | 2-vinylindoles and 2-indolylmethanols | α-Indolyl Pyrrolo[1,2-a]indoles | Up to 99% | Up to 98% ee |
Chiral Auxiliary-Based Approaches
Chiral auxiliary-based methods provide a reliable strategy for controlling stereochemistry during the construction of the pyrroloindole skeleton. In this approach, a chiral molecule is temporarily incorporated into the substrate, directing the stereochemical outcome of a subsequent reaction, and is then removed.
A notable application of this strategy involves a Cu(OTf)2 catalyzed [6+2] cycloaddition reaction of indolyl-2-carbinols with various dienophiles. This methodology has been successfully extended to the synthesis of optically active pyrrolo[1,2-a]indoles with high diastereoselectivity, achieving >97% de through the use of a chiral auxiliary. researchgate.net
Another example involves the use of chiral N-2-acetamidoacrylyl oxazolidinones, which can be reacted with indoles under Lewis acid conditions in a formal [3+2] cycloaddition. This method, employing tin(IV) chloride, yields pyrroloindoline products in high yields (up to 91%) and with excellent exo selectivity (>20:1). researchgate.net The chiral oxazolidinone auxiliary effectively directs the stereochemical course of the reaction.
Table 2: Chiral Auxiliary-Based Synthesis of Pyrroloindoles
| Reaction Type | Chiral Auxiliary | Reagents | Product | Diastereoselectivity |
|---|---|---|---|---|
| [6+2] Cycloaddition | Unspecified | Indolyl-2-carbinols, Dienophiles, Cu(OTf)2 | Optically active pyrrolo[1,2-a]indoles | >97% de |
| [3+2] Cycloaddition | Oxazolidinone | Indoles, N-2-acetamidoacrylyl oxazolidinones, SnCl4 | Hexahydropyrrolo[2,3-b]indoles | >20:1 exo selectivity |
Green Chemistry Approaches and Sustainable Synthetic Routes
The principles of green chemistry are increasingly influencing the design of synthetic routes to complex molecules. These approaches aim to reduce waste, avoid hazardous reagents, and utilize renewable resources and energy-efficient processes.
A significant green approach to the synthesis of pyrrolo[1,2-a]indol-3-ones involves a radical-initiated cascade cyclization. This method utilizes 2,2′-azobis(2-methylpropionitrile) (AIBN) with 1-methacryloyl-3-phenyl-1H-indole-2-carbonitrile. Notably, this protocol avoids the use of photocatalysts and transition metals, is scalable, and employs ethanol as a green solvent. rsc.org
Mechanochemistry, which involves conducting reactions in the solid state with mechanical energy (e.g., ball milling), represents another sustainable strategy. While a direct application to this compound is not detailed, the synthesis of the related pyrrolo[1,2-a]quinazoline-1,5-dione (B1402819) derivative has been achieved through a mechanochemical double cyclocondensation cascade. This approach significantly shortens reaction times compared to conventional heating and often reduces or eliminates the need for solvents. nih.gov
Table 3: Green Chemistry Approaches to Pyrroloindole Synthesis
| Method | Key Features | Substrates | Product |
|---|---|---|---|
| Radical Cascade Cyclization | No photocatalyst, no transition metal, ethanol as solvent, scalable | 2,2′-azobis(2-methylpropionitrile), 1-methacryloyl-3-phenyl-1H-indole-2-carbonitrile | Pyrrolo[1,2-a]indol-3-ones |
| Mechanochemical Synthesis | Solvent-free or reduced solvent, reduced reaction time | Anthranilamide, Ethyl levulinate | Pyrrolo[1,2-a]quinazoline-1,5-dione |
Total Synthesis of Complex Natural Products Featuring the this compound Core
The 2,3-dihydro-1H-pyrrolo[1,2-a]-indole core is a key structural feature in several biologically active natural products. The development of synthetic routes to these complex molecules is a significant endeavor in organic chemistry.
For instance, the antimalarial natural product flinderole C contains the 2,3-dihydro-1H-pyrrolo[1,2-a]-indole moiety. mdpi.com The antitumor agent mitomycin C also features this core structure. mdpi.com The synthesis of these molecules often requires multi-step sequences that showcase a variety of synthetic transformations.
The total synthesis of (+)-aleutianamine, a polycyclic pyrroloiminoquinone alkaloid, highlights the strategic importance of constructing the pyrroloiminoquinone moiety, a related structure. A key step in its synthesis involved a vinylogous Mukaiyama-Michael reaction. tdl.org While not the exact core, the synthetic challenges and strategies are relevant to the broader class of pyrroloindole alkaloids.
Similarly, the total synthesis of trigonoine B, a pyrrolo[2,3-c]quinoline alkaloid, was achieved in a six-step sequence. A key transformation was the electrocyclization of a 2-(pyrrol-3-yl)benzene containing a carbodiimide (B86325) moiety. beilstein-journals.org
Table 4: Natural Products with the this compound Core or Related Structures
| Natural Product | Core Structure | Biological Activity | Key Synthetic Strategy |
|---|---|---|---|
| Flinderole C | 2,3-dihydro-1H-pyrrolo[1,2-a]-indole | Antimalarial | Not detailed in provided sources |
| Mitomycin C | 2,3-dihydro-1H-pyrrolo[1,2-a]-indole | Antitumor | Not detailed in provided sources |
| (+)-Aleutianamine | Pyrroloiminoquinone | Cytotoxic | Vinylogous Mukaiyama-Michael reaction |
| Trigonoine B | Pyrrolo[2,3-c]quinoline | Anti-HIV | Electrocyclization |
Chemical Reactivity and Functionalization of 2,3 Dihydro 1h Pyrrolo 1,2 a Indol 1 One
Electrophilic Substitution Reactions on the Pyrrolo[1,2-a]indole Skeleton
The pyrrolo[1,2-a]indole skeleton, containing an electron-rich indole (B1671886) component, is susceptible to electrophilic attack. The regioselectivity of these reactions is governed by the electronic properties of the fused ring system. Intramolecular electrophilic attack on the pyrrole (B145914) ring at the C-2 or C-3 position has been exploited as a versatile strategy for the synthesis of complex indole alkaloids. researchgate.net
In a related context, the reactivity of indoles at the C3 position towards electrophiles is well-documented. For instance, a cascade reaction involving the electrophilic addition of an allene (B1206475) intermediate at the C3 carbon of an indole moiety, followed by intramolecular cyclization, has been developed to synthesize pyrrolo[1,2-a]indole scaffolds. acs.org This highlights the nucleophilic character of the C3 position within the indole substructure, a feature that influences the electrophilic substitution patterns of the broader pyrrolo[1,2-a]indole system. The presence of activating or deactivating groups on the aromatic ring can further direct the position of electrophilic attack.
Oxidative Transformations and Ring Expansion Reactions
Oxidative processes can be employed to modify the 2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one skeleton, leading to aromatized or rearranged products. For example, polycyclic intermediates derived from Diels-Alder reactions can undergo oxidative aromatization to furnish fully aromatic polycyclic pyrrolo-isoindoles. nih.gov This transformation typically involves the removal of hydrogen atoms to form a more conjugated system, often facilitated by oxidizing agents or catalysts.
Ring expansion reactions offer a pathway to novel heterocyclic systems from pyrrolidine-containing scaffolds. While specific examples starting directly from this compound are not extensively detailed, methodologies for the ring expansion of simpler pyrrolidines to seven-membered azacycles like tetrahydroazepines have been developed. researchgate.net These reactions can proceed through various mechanisms, including rearrangements involving carbocation intermediates. youtube.com Such strategies could potentially be adapted to the more complex pyrrolo[1,2-a]indole system to generate novel fused-ring architectures.
Nucleophilic Addition and Substitution Reactions
The carbonyl group at the C-1 position of the this compound core is a primary site for nucleophilic addition. This reactivity allows for the introduction of a wide range of functional groups and the construction of more complex molecular architectures.
Furthermore, intramolecular nucleophilic aromatic substitution is a key strategy for the synthesis of the tricyclic core itself. Treatment of α-(2-bromo-aryl)-α-pyrrolidin-2-ylideneacetonitriles with sodium hydride and copper(I) bromide in dimethylformamide results in quantitative cyclization to yield 2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carbonitriles. rsc.org This reaction demonstrates the utility of nucleophilic substitution in forming the crucial C-C bond that closes the indole ring.
In related systems, nucleophilic cyclization of N-alkyne-substituted pyrrole esters has been shown to produce various fused heterocyclic systems. beilstein-journals.org Similarly, an unusual nucleophilic α-addition to methyl propiolate by a tetrahydro-indol-4-one derivative has been observed, indicating the potential for nucleophilic attack at various positions on activated substrates. researchgate.net
Table 1: Synthesis of Pyrrolo[1,2-a]indoles via Intramolecular Nucleophilic Aromatic Substitution rsc.org
| Starting Material | Reagents | Product | Yield |
|---|---|---|---|
| α-(2-Bromophenyl)-α-pyrrolidin-2-ylideneacetonitrile | NaH, CuBr, DMF | 2,3-Dihydro-1H-pyrrolo[1,2-a]indole-9-carbonitrile | Quantitative |
| α-(2-Bromo-5-methoxyphenyl)-α-pyrrolidin-2-ylideneacetonitrile | NaH, CuBr, DMF | 7-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carbonitrile | Quantitative |
Cycloaddition Reactions (e.g., Hetero-Diels-Alder, 1,3-Dipolar Cycloadditions)
Cycloaddition reactions are powerful tools for constructing cyclic and polycyclic systems with high stereocontrol. The pyrrolo[1,2-a]indole scaffold and its precursors can participate in various cycloaddition pathways.
Hetero-Diels-Alder Reactions: The partial aromatic character of the pyrrole ring limits its reactivity as a diene in standard Diels-Alder reactions. ucla.edu However, activated pyrrole derivatives can undergo cycloadditions. In hetero-Diels-Alder reactions, one or more atoms in the diene or dienophile is a heteroatom. rsc.org For instance, nitrosoalkenes have been shown to react with pyrrolo[3,2-c]carbazole via a hetero-Diels-Alder pathway, followed by ring-opening of the resulting 1,2-oxazine cycloadduct. nih.gov This type of reactivity could be extended to the pyrrolo[1,2-a]indole system to introduce new functionalities.
1,3-Dipolar Cycloadditions: 1,3-dipolar cycloadditions are particularly effective for the synthesis of five-membered heterocyclic rings. youtube.com This reaction involves a 1,3-dipole reacting with a dipolarophile. Azomethine ylides, generated in situ from isatins and α-amino acids, can undergo 1,3-dipolar cycloaddition with various dipolarophiles to create complex spirooxindole systems, including N-fused pyrrolidinyl spirooxindoles. nih.govmdpi.com The pyrrolo[1,2-a]indole ring system can be synthesized via the 1,3-dipolar cycloaddition of N-[(trimethylsilyl)methyl]-substituted indoles with various dipolarophiles, a reaction that proceeds with high regioselectivity and stereospecificity. researchgate.net Similarly, cycloadditions using indolin-2-one-based dipolarophiles with nitrones can produce spiroisoxazolidines. nih.gov
Table 2: Examples of Cycloaddition Reactions in Pyrroloindole Synthesis
| Reaction Type | Reactants | Key Features | Product Class | Reference |
|---|---|---|---|---|
| Diels-Alder | 2-Vinylpyrroles and Maleimides | Highly endo-selective cycloaddition | Octahydropyrrolo[3,4-e]indoles | nih.govnih.gov |
| 1,3-Dipolar Cycloaddition | N-[(trimethylsilyl)methyl]-substituted indoles and Dipolarophiles | Requires silver fluoride; high regioselectivity | Pyrrolo[1,2-a]indoles | researchgate.net |
| Formal [3+2] Cycloaddition | C(3)-substituted indoles and 2-Amidoacrylates | Lewis acid-catalyzed, provides high enantioselectivity | Pyrroloindolines | nih.gov |
Derivatization Strategies for Enhanced Biological Activity
The pyrrolo[1,2-a]indole scaffold is a key component of many biologically active molecules, including the mitomycin antibiotics. nih.gov Consequently, significant effort has been dedicated to developing derivatization strategies to explore and enhance the therapeutic potential of this heterocyclic system. researchgate.netrsc.org
One common approach involves the synthesis of polysubstituted derivatives through one-pot domino reactions. For example, palladium-catalyzed reactions of indol-2-ylmethyl acetates with 1,3-dicarbonyl compounds provide a straightforward entry to a variety of polysubstituted 1,2-dihydro-3H-pyrrolo[1,2-a]indol-3-ones. mdpi.com Another strategy is the PdCl₂-mediated endo-dig cyclization of 2-aryl-8-(arylethynyl)-6-bromo-2,3-dihydroquinazolin-4(1H)-ones, which yields novel 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones that have been evaluated for cytotoxicity. nih.gov
Structure-activity relationship (SAR) studies on related pyrrole-derived cannabinoids have shown that the nature and length of carbon chains substituted on the core structure significantly impact receptor affinity and biological potency. nih.govlimef.com For instance, optimal in vivo activity was observed with side chains of four to six carbons. nih.gov Similar systematic modifications to the this compound core, such as introducing various aryl or alkyl groups at different positions, can be used to tune its pharmacological profile. The synthesis of libraries of related compounds, such as 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives, has been employed to discover agents with potential antileishmanial activity. rsc.orgnih.gov
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2,3-Dihydro-1H-pyrrolo[1,2-a]indole-9-carbonitrile |
| α-(2-Bromo-aryl)-α-pyrrolidin-2-ylideneacetonitrile |
| Methyl propiolate |
| 1,2-Oxazine |
| Isatin |
| Azomethine ylide |
| N-[(trimethylsilyl)methyl]-substituted indole |
| Spiroisoxazolidine |
| Nitrone |
| 2-Vinylpyrrole |
| Maleimide |
| Octahydropyrrolo[3,4-e]indole |
| C(3)-substituted indole |
| 2-Amidoacrylate |
| Pyrroloindoline |
| Nitrosoalkene |
| Pyrrolo[3,2-c]carbazole |
| Indol-2-ylmethyl acetate |
| 1,3-Dicarbonyl compound |
| 1,2-Dihydro-3H-pyrrolo[1,2-a]indol-3-one |
| 2-Aryl-8-(arylethynyl)-6-bromo-2,3-dihydroquinazolin-4(1H)-one |
| 2,3-Dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-one |
| 2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one |
| Mitomycin |
Computational and Theoretical Investigations of 2,3 Dihydro 1h Pyrrolo 1,2 a Indol 1 One
Quantum Chemical Calculations (e.g., DFT Studies)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable for studying the molecular properties of heterocyclic systems. These methods allow for the detailed examination of electronic structure and the energetic landscapes of chemical reactions.
DFT calculations are employed to model the electronic behavior of the 2,3-Dihydro-1H-pyrrolo[1,2-a]indol-1-one scaffold. Such studies typically involve geometry optimization to find the lowest energy conformation, followed by analysis of molecular orbitals, charge distribution, and molecular electrostatic potential (MEP).
Molecular Orbitals: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. For related benzo[g]pyrroloimidazoindole systems, quantum chemical calculations have been used to predict small singlet-triplet splitting (ΔEST), suggesting potential applications as emitters for organic light-emitting diodes (OLEDs). mdpi.com
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In the this compound structure, the carbonyl oxygen is expected to be a region of high negative potential (red/yellow), making it a prime site for electrophilic attack or hydrogen bond donation. Conversely, the N-H protons and adjacent aromatic protons would show positive potential (blue), indicating sites susceptible to nucleophilic attack.
Aromaticity: The indole (B1671886) portion of the molecule possesses significant aromatic character. Computational methods can quantify this aromaticity through indices such as the Nucleus-Independent Chemical Shift (NICS), which helps to understand the electronic delocalization and stability of the fused ring system.
A representative table of calculated electronic properties for a generic indole derivative using DFT is shown below.
| Property | Description | Typical Calculated Value |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | 3.5 to 4.5 eV |
| Dipole Moment | Measure of molecular polarity | 2.0 to 4.0 Debye |
Data is illustrative and based on typical values for similar heterocyclic systems.
Computational studies are crucial for understanding the complex mechanisms of reactions that form the pyrrolo[1,2-a]indolone core. DFT calculations can map out entire reaction pathways, identifying transition states (TS), intermediates, and activation energies (Ea).
Mechanism of Formation: The synthesis of the pyrrolo[1,2-a]indole skeleton can be achieved through various routes, including intramolecular hydroacylation, domino palladium-catalyzed reactions, and radical-initiated cascades. mdpi.comresearchgate.netrsc.org For instance, a proposed mechanism for a domino reaction involves the in-situ generation of a 2-methide-2H-indole intermediate, followed by a nucleophilic Michael addition and subsequent cyclization/decarboxylation. mdpi.com Computational modeling can validate such proposed pathways by calculating the energies of each step, confirming the feasibility of the proposed intermediates and transition states.
Regioselectivity Prediction: In reactions where multiple products can be formed, DFT is used to predict the regioselectivity. For example, in [3+2] cycloaddition reactions used to form similar heterocyclic systems, calculations of activation energies for different possible approaches (e.g., ortho vs. meta) can explain why one regioisomer is formed exclusively. mdpi.com The analysis of conceptual DFT reactivity indices (e.g., electrophilicity, nucleophilicity) of the reactants can also predict the polar nature of the reaction and the most likely pathway. mdpi.com A study on a gold-catalyzed intramolecular hydroamination to form related 3H-pyrrolo-[1,2,3-de]quinoxalines used theoretical calculations to rationalize the final isomerization step, showing that the observed product is the thermodynamically more stable isomer. nih.gov
Molecular Docking and Dynamics Simulations for Target Interaction Prediction
To investigate the potential of this compound derivatives as therapeutic agents, molecular docking and molecular dynamics (MD) simulations are used to predict and analyze their interactions with biological targets like enzymes and receptors.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. For scaffolds related to pyrroloindolones, docking studies have been performed against various targets. For example, pyrrolo[1,2-a]quinazoline derivatives have been docked into the ATP-binding site of DNA gyrase B of Mycobacterium tuberculosis. nih.gov Such studies identify key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For the this compound scaffold, the carbonyl oxygen could act as a hydrogen bond acceptor, while the indole ring can participate in π-π stacking or hydrophobic interactions within a receptor's active site.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations are performed to assess the stability of the predicted protein-ligand complex over time. researcher.lifenih.gov An MD simulation tracks the motions of atoms in the system, providing insights into conformational changes and the dynamic behavior of the complex. mdpi.com Key metrics analyzed from MD trajectories include:
Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone or ligand position from its initial state, indicating the stability of the complex. A stable RMSD suggests a stable binding mode. mdpi.com
Root Mean Square Fluctuation (RMSF): Identifies the flexibility of different regions of the protein upon ligand binding.
Radius of Gyration (Rg): Indicates the compactness of the protein, which can change upon ligand binding. mdpi.com
These simulations help refine docking results and provide a more realistic model of the molecular interactions, guiding the design of more potent and selective inhibitors. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies
QSAR and QSPR are computational modeling techniques that establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR).
For a series of this compound derivatives, a QSAR model could be developed to predict their potency as, for example, kinase inhibitors. nih.govnih.gov The process involves calculating a set of molecular descriptors for each compound and then using statistical methods to build a predictive model.
Molecular Descriptors: These are numerical values that describe the physicochemical properties of a molecule. They are typically categorized as:
Steric: (e.g., Molar Refractivity, Molecular Volume) related to the size and shape of the molecule.
Electronic: (e.g., Dipole Moment, HOMO/LUMO energies) related to the electronic distribution.
Hydrophobic: (e.g., LogP) related to the molecule's partitioning between water and octanol.
Topological: Descriptors based on the 2D graph representation of the molecule.
Model Building: Using techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), an equation is generated that links the descriptors to the observed activity. For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use 3D grid-based steric and electrostatic fields to build predictive models. nih.govnih.gov
Model Validation: The robustness and predictive power of a QSAR model are assessed through rigorous internal (e.g., leave-one-out cross-validation, r²cv) and external validation using a test set of compounds (predictive r²). nih.gov
QSAR studies on various indole derivatives have successfully identified key features required for their biological activity, providing a valuable guide for designing new, more potent analogs prior to their synthesis. nih.govtandfonline.com
| QSAR/QSPR Parameter | Description | Relevance to Pyrroloindolones |
| LogP | Octanol-water partition coefficient | Predicts membrane permeability and solubility. |
| CoMFA/CoMSIA Fields | Steric, Electrostatic, Hydrophobic fields | Identifies regions where modifications would enhance or decrease biological activity. |
| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms | Predicts intestinal absorption and blood-brain barrier penetration. |
| Quantum Chemical Descriptors | HOMO/LUMO energies, Dipole Moment | Correlates electronic properties with activity, such as receptor binding affinity. |
Conformational Analysis and Stereochemical Considerations
The three-dimensional structure of this compound dictates how it interacts with its biological targets. Computational methods are used to explore its conformational landscape and the relative stability of its stereoisomers.
Conformational Analysis: The fused, non-aromatic five-membered ring is not planar. X-ray crystallographic studies on the closely related compound 2,3-Dihydro-1H-pyrrolo[1,2-a]indole-9-carbonitrile have shown that this ring adopts an envelope conformation . nih.govnih.gov In this arrangement, four of the atoms are roughly coplanar, while the fifth atom (one of the CH₂ carbons) is out of the plane, resembling a sealed envelope flap. nih.govnih.gov Computational conformational searches can identify this and other low-energy conformers and calculate their relative populations.
Stereochemical Considerations: The synthesis of substituted pyrroloindolones can create stereocenters, leading to different diastereomers (e.g., cis and trans). The relative stability of these isomers is critical as they often exhibit different biological activities. Computational studies can predict the most stable isomer. For example, in a study on substituted 1,2-dihydro-3H-pyrrolo[1,2-a]indol-3-ones, Gaussian calculations (HF/3-21G*) predicted that the trans stereoisomer is more stable than the cis isomer by 1.23 kcal/mol. mdpi.com This computational finding was consistent with the experimentally observed diastereomeric ratio, demonstrating the power of theoretical calculations in predicting stereochemical outcomes. mdpi.com The development of enantioselective syntheses for chiral, non-racemic 2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-ones further highlights the importance of stereochemistry in this class of compounds. researchgate.net
Biological and Pharmacological Significance of 2,3 Dihydro 1h Pyrrolo 1,2 a Indol 1 One and Its Derivatives
Role of the Pyrrolo[1,2-a]indole Scaffold as a Privileged Pharmacophore
The pyrrolo[1,2-a]indole nucleus is a recurring structural motif in a multitude of natural products and has demonstrated a diverse range of pharmacological properties. This has spurred considerable interest within the scientific community in the synthesis and biological evaluation of this heterocyclic system. The unique three-dimensional arrangement of the fused ring system allows for specific interactions with various enzymes and receptors, making it a valuable template for drug design and discovery. The versatility of the pyrrolo[1,2-a]indole scaffold is further enhanced by the potential for substitution at various positions, enabling the fine-tuning of its biological activity. This inherent adaptability has led to the development of numerous derivatives with a broad array of therapeutic applications.
Antimicrobial and Antiviral Activities
Derivatives of the pyrrolo[1,2-a]indole scaffold have shown notable activity against a range of microbial and viral pathogens. The inherent antimicrobial properties of the pyrrole (B145914) and indole (B1671886) ring systems likely contribute to the observed effects. For instance, certain pyrrole derivatives have demonstrated significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria.
In the realm of antiviral research, the pyrrolo-based scaffold has been explored for its potential to inhibit various viruses. Specifically, pyrrolo[2,1-f]triazines, which share a similar pyrrole core, have been investigated as non-nucleoside antiviral agents. These compounds are considered structural analogues of purine bases and have shown activity against a variety of RNA viruses. Furthermore, some N-substituted pyrrole-based compounds have exhibited modest activity against Herpes Simplex Virus 1 (HSV-1) and Herpes Simplex Virus 2 (HSV-2). The pyrrolo[2,3-e]indazole scaffold has been identified as a promising starting point for the development of novel neuraminidase inhibitors active against influenza A virus.
Research into pyrazino[1,2-a]indol-1-one derivatives has also revealed potential anti-infectious properties, further highlighting the versatility of this core structure in combating microbial and viral threats.
Anticancer and Antiproliferative Properties
The pyrrolo[1,2-a]indole framework is a key structural feature in several natural and synthetic compounds with potent anticancer and antiproliferative activities. The planar nature of this heterocyclic system allows it to interact with DNA and key enzymes involved in cell proliferation, leading to cytotoxic effects in cancer cells.
While direct evidence for the inhibition of EGFR and BRAFV600E by 2,3-Dihydro-1H-pyrrolo[1,2-a]indol-1-one itself is not extensively detailed in the provided context, related heterocyclic compounds containing the isoindoline core have been shown to act as multi-target kinase inhibitors. For example, midostaurin, which contains an isoindoline skeleton, is a known kinase inhibitor used in the treatment of leukemia. This suggests that the broader class of compounds to which pyrrolo[1,2-a]indoles belong has the potential to interact with and inhibit kinase pathways crucial for cancer cell growth and survival.
The planar aromatic structure of many pyrrolo[1,2-a]indole derivatives makes them suitable candidates for DNA intercalation. This mechanism involves the insertion of the molecule between the base pairs of the DNA double helix, leading to a distortion of the DNA structure and subsequent inhibition of replication and transcription. This mode of action is a common feature of many cytotoxic agents.
Derivatives of the pyrrolo[1,2-a]indole scaffold and related structures have demonstrated cytotoxic activity against a variety of human cancer cell lines. For instance, novel 2,3-dihydropyrido[2,3-d]pyrimidin-4-one and pyrrolo[2,1-b]benzothiazole derivatives have shown cytotoxicity against lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cell lines. Similarly, certain pyrrolo[1,2-b]pyridazine derivatives have exhibited strong, dose-dependent cytotoxic effects against LoVo colon tumor cells.
Furthermore, some synthesized pyrrole derivatives have shown moderate anti-tumor properties against HCT116 (colon), MCF-7 (breast), and HEPG2 (liver) human tumor cell lines. A series of 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones were evaluated for their in vitro cytotoxicity against breast (MCF-7), melanoma (B16), and endothelioma (sEnd.2) cell lines. Additionally, N-substituted pyrrole-based scaffolds have been evaluated for their antiproliferative activity against L1210, CEM, and HeLa cancer cell lines. The evaluation of indolo-, pyrrolo-, and benzofuro-quinolin-2(1H)-ones has also been conducted against a panel of human tumor cell lines, including MCF7.
Table 1: Cytotoxic Activity of Selected Pyrrolo[1,2-a]indole and Related Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect |
| 2,3-dihydropyrido[2,3-d]pyrimidin-4-one and pyrrolo[2,1-b]benzothiazole derivatives | NCI-H460 (lung), HepG2 (liver), HCT-116 (colon) | Cytotoxicity |
| Pyrrolo[1,2-b]pyridazine derivatives | LoVo (colon) | Strong, dose-dependent cytotoxicity |
| Synthesized pyrrole derivatives | HCT116 (colon), MCF-7 (breast), HEPG2 (liver) | Moderate anti-tumor properties |
| 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones | MCF-7 (breast), B16 (melanoma), sEnd.2 (endothelioma) | In vitro cytotoxicity |
| N-substituted pyrrole-based scaffolds | L1210, CEM, HeLa | Antiproliferative activity |
| Indolo-, pyrrolo-, and benzofuro-quinolin-2(1H)-ones | MCF7 (breast) and others | Cytotoxicity |
Neurological and Cholinergic System Modulation
While the primary focus of the provided information is on the antimicrobial and anticancer properties of pyrrolo[1,2-a]indole derivatives, there are indications that this scaffold can also interact with the central nervous system. For example, (±) 5-benzoyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acid has been reported to possess potent analgesic and anti-inflammatory activity, suggesting an interaction with neurological pathways related to pain and inflammation. This compound exhibited mild CNS activity at doses higher than those required for its primary effects. Additionally, pyrazino[1,2-a]indole derivatives have been studied for their potential in treating neuropsychiatric conditions. These findings suggest that the pyrrolo[1,2-a]indole scaffold may serve as a template for the development of novel agents targeting the neurological and cholinergic systems.
Acetylcholinesterase and Butyrylcholinesterase Inhibition
Derivatives of the pyrrolo[1,2-a]indole framework have shown potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical to the regulation of the neurotransmitter acetylcholine. nih.govmdpi.com The inhibition of these cholinesterases is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.gov Research into structurally related pyrrolo[1,2-a]quinoline derivatives has identified compounds with potent inhibitory activity. For instance, certain dimethyl-1-(4-substituted benzoyl)-5-methylpyrrolo[1,2-a] quinoline-2,3-dicarboxylate and ethyl-1-(4-substituted benzoyl) 5-methylpyrrolo[1,2-a] quinoline-3-carboxylate derivatives demonstrated high inhibitory capacity against cholinesterases, with IC50 values in the sub-micromolar range. ijlpr.com
Studies on other indole-based compounds have further highlighted the potential of this chemical class, with some derivatives exerting dual inhibitory activities against both AChE and BuChE in the nanomolar range. nih.gov The development of selective BuChE inhibitors from pyrrole derivatives has also been a subject of research, with some 1,3-diaryl-pyrrole skeletons showing high selectivity for BuChE over AChE, with IC50 values comparable to the reference drug donepezil. nih.gov
Table 1: Cholinesterase Inhibitory Activity of Pyrrolo[1,2-a]quinoline Derivatives
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| 1a | Cholinesterase | 0.28 |
| 1d | Cholinesterase | 0.32 |
| 1e | Cholinesterase | 0.30 |
Data sourced from research on Pyrrolo[1,2-a] quinoline derivatives, which are structurally related to the pyrrolo[1,2-a]indole core. ijlpr.com
Applications in Neurodegenerative Diseases (e.g., Alzheimer's Disease)
The potential of this compound derivatives in the context of neurodegenerative diseases, particularly Alzheimer's disease (AD), extends beyond cholinesterase inhibition. ijlpr.com AD pathology is complex, involving not only cholinergic deficits but also the aggregation of amyloid-beta (Aβ) peptides and neuroinflammation. nih.gov Consequently, a multi-target-directed ligand (MTDL) strategy is considered a promising approach for developing more effective AD therapeutics. nih.govmdpi.com
Indole-based compounds have been designed to act on multiple facets of AD pathology. For example, certain novel indole derivatives have demonstrated the ability to inhibit both cholinesterases and the self-induced aggregation of Aβ amyloid. nih.gov This dual-action capability suggests that the pyrrolo[1,2-a]indole scaffold could be a valuable template for creating MTDLs for AD. By simultaneously targeting the cholinergic system and the formation of amyloid plaques, these compounds may offer a more comprehensive therapeutic effect. nih.gov
Immunomodulatory Effects: Sphingosine-1-Phosphate (S1P) Receptor Modulation
A significant area of pharmacological investigation for this compound derivatives is their ability to modulate sphingosine-1-phosphate (S1P) receptors. S1P is a crucial signaling lipid that regulates numerous cellular processes, including immune cell trafficking, by binding to five specific G protein-coupled receptors (S1PRs). nih.govnih.gov Modulation of these receptors, particularly S1P receptor subtype 1 (S1P1), is a validated strategy for treating autoimmune diseases. acs.org
Specifically, a series of (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acids has been identified as potent, direct-acting S1P1 modulators. nih.govacs.org These compounds represent a significant advancement as they are designed to be centrally available, meaning they can cross the blood-brain barrier. nih.gov
S1P1 Functional Antagonism and Agonism
The primary immunomodulatory mechanism of these pyrrolo[1,2-a]indole derivatives is S1P1 functional antagonism. nih.govacs.org Although they act as agonists by binding to and activating the S1P1 receptor, this initial activation leads to the receptor's internalization and degradation. neurologylive.comresearchgate.net This process renders lymphocytes in the lymph nodes unresponsive to the natural S1P gradient that normally prompts their egress into the bloodstream. nih.govresearchgate.net By effectively trapping lymphocytes, including autoreactive cells, within lymphoid organs, these functional antagonists reduce the number of circulating lymphocytes that can infiltrate tissues and cause inflammatory damage. nih.govneurologylive.com
Research has focused on optimizing these derivatives to enhance their potency and selectivity. For example, substitutions on the pyrrolo[1,2-a]indole ring system have led to the identification of lead molecules with desirable pharmacokinetic properties. nih.gov While the primary effect is functional antagonism, some derivatives in early testing were also found to be picomolar agonists in specific assay conditions. nih.gov
Table 2: In Vitro S1P1 Receptor Activity of (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acid Derivatives
| Compound | S1P1 HTRF EC50 (nM) | S1P1 HTRF Emax (%) |
|---|---|---|
| 12 | 0.093 | 108 |
| 19a | 0.12 | 102 |
| 24 | 0.18 | 102 |
| 25 | 0.12 | 105 |
EC50 represents the concentration for 50% of maximal effect. Emax is the maximum efficacy relative to the natural ligand S1P. Data sourced from ACS Medicinal Chemistry Letters. nih.gov
Therapeutic Potential in Autoimmune Diseases (e.g., Multiple Sclerosis)
The mechanism of S1P1 functional antagonism is the basis for several approved oral therapies for relapsing forms of multiple sclerosis (MS). nih.govneurologylive.com MS is an autoimmune disease characterized by the infiltration of inflammatory cells into the central nervous system (CNS), leading to demyelination and neurodegeneration. neurologylive.com
By sequestering autoreactive lymphocytes in the lymphoid tissues, S1P1 modulators prevent these immune cells from entering the CNS and attacking the myelin sheath. nih.govneurologylive.com The development of (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acid derivatives as centrally available S1P1 functional antagonists makes them promising candidates for treating MS. nih.govacs.org Their ability to penetrate the CNS could offer additional therapeutic benefits by acting directly on S1P receptors expressed on astrocytes and other neural cells, potentially reducing neuroinflammation. nih.gov The ongoing development of more selective S1P receptor modulators aims to preserve efficacy while improving the safety profile. neurologylive.comyoutube.com
Anti-inflammatory and Analgesic Activities
While the pyrrole and indole nuclei are present in various compounds known to possess anti-inflammatory and analgesic properties, specific research on these activities for derivatives of this compound is not extensively detailed in the available literature. pensoft.netnih.gov However, studies on related fused pyrrole systems and indole derivatives provide a basis for their potential in this area. nih.gov For example, certain indole-imidazolidine hybrids have been shown to reduce leukocyte migration and the release of pro-inflammatory cytokines like TNF-α and IL-1β in experimental models. nih.gov Similarly, other novel pyrrolic compounds have demonstrated analgesic activity against chemical stimuli in preclinical tests. pensoft.net These findings suggest that the pyrrolo[1,2-a]indole scaffold may be a promising template for the future design of novel anti-inflammatory and analgesic agents.
Antileishmanial and Anti-parasitic Activities
The potential of fused pyrrole heterocyclic systems as anti-parasitic agents has been explored, although specific studies targeting this compound derivatives are limited. Research into the antileishmanial properties of the structurally related 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one scaffold has yielded promising results. nih.govrsc.org One derivative from this series, compound 5m, exhibited significant in vitro antileishmanial activity against the amastigote form of Leishmania donovani with an IC50 of 8.36 μM. nih.govrsc.org In vivo, this compound demonstrated a notable reduction in parasite burden in the liver (56.2% inhibition) and spleen (61.1% inhibition) of infected mice. nih.govrsc.org Other studies on different classes of pyrrole derivatives, such as aroyl-pyrrolyl-hydroxyamides, have also identified compounds with potent activity against Leishmania. nih.gov While these findings are on related but distinct chemical scaffolds, they underscore the potential of pyrrole-containing structures as a source for novel anti-parasitic drug discovery.
Other Noteworthy Biological Activities (e.g., Antioxidant, Antifungal, Muscle Relaxant)
While research has extensively explored the anticancer and other pharmacological properties of the this compound scaffold, several derivatives have also demonstrated other significant biological activities, notably in the realms of antioxidant and antifungal applications. The inherent structure of the pyrrolo[1,2-a]indole nucleus makes it a promising candidate for the development of novel therapeutic agents with a broad spectrum of activity.
Antioxidant Activity
The antioxidant potential of pyrrolo[1,2-a]indole derivatives has been a subject of interest in recent studies. Certain derivatives of the related pyrrolo[2,3-b]quinoxaline system have been identified as potent radical scavengers. For instance, ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate demonstrated significant potential in scavenging free radicals, as evaluated by the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. semanticscholar.orgnih.gov Computational studies have further suggested that this compound could be an effective scavenger of hydroxyl radicals (HO•) in a physiological lipid environment. semanticscholar.orgnih.gov
Similarly, studies on polysubstituted 3-hydroxy-3-pyrroline-2-one derivatives, which share a core heterocyclic structure, have also revealed promising antioxidant activities. nih.gov One particular derivative, 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one, was identified as the most promising radical scavenger in its series based on the DPPH assay. nih.gov Quantum chemistry calculations supported this finding, indicating its effectiveness as a hydroxyl radical scavenger in both polar and non-polar environments, with a potency comparable to conventional antioxidants like melatonin and gallic acid. nih.gov
The marine-derived pyrroloiminoquinones, makaluvamines, which contain a pyrrole moiety, have also been investigated for their antioxidant properties. Makaluvamine J, in particular, was found to be the most active among the tested compounds, reducing mitochondrial damage induced by oxidative stress and enhancing endogenous antioxidant defenses. mdpi.com
Table 1: Antioxidant Activity of Selected Pyrrolo[1,2-a]indole Derivatives and Related Compounds
| Compound/Derivative Class | Assay/Method | Key Findings | Reference |
| Ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate | DPPH assay and computational studies | Demonstrated the greatest potential as a radical scavenger. Effective HO• radical scavenger. | semanticscholar.orgnih.gov |
| 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one | DPPH assay and quantum chemistry calculations | Most promising radical scavenger in its series. Comparable HO• scavenging ability to conventional antioxidants. | nih.gov |
| Makaluvamine J | Cellular antioxidant assays | Reduced mitochondrial damage and enhanced endogenous antioxidant defenses. | mdpi.com |
Antifungal Activity
The pyrrolo[1,2-a]indole scaffold has served as a template for the development of novel antifungal agents. A series of pyrroloindole analogues were synthesized and screened for their activity against various plant pathogenic fungi. rsc.org Two compounds, designated as a2 and a15, exhibited potent and broad-spectrum antifungal activity, with a minimum inhibitory concentration (MIC) of 15.63 μg/mL against six different fungal species. rsc.org These findings highlight the potential of this chemical class in agricultural applications to combat fungal pathogens. rsc.org
Furthermore, derivatives of the related pyrrolo[1,2-a]quinoline structure have shown significant inhibitory potential against the human pathogenic fungus Candida albicans. semanticscholar.org Several of these derivatives displayed higher potency than the standard antifungal drug fluconazole, with some exhibiting minimum inhibitory concentrations (MICs) as low as 0.4 µg/mL. semanticscholar.org
The broader class of pyrrole derivatives has also been a source of new antifungal compounds. researchgate.netnih.govnih.gov For example, certain pyrrole derivatives incorporating a 4-hydroxyphenyl ring have shown promising activity against C. albicans. researchgate.net Additionally, sulfonamides containing pyrrole and pyrrolo[2,3-d]pyrimidine moieties have demonstrated remarkable antifungal activity, in some cases exceeding that of the standard fungicide mycostatin. nih.gov
Table 2: Antifungal Activity of Selected Pyrrolo[1,2-a]indole Derivatives and Related Compounds
| Compound/Derivative Class | Target Fungi | Key Findings | Reference |
| Pyrroloindole analogues (a2 and a15) | Plant pathogenic fungi | Potent and broad-spectrum activity with MIC of 15.63 μg/mL against 6 fungal species. | rsc.org |
| Dimethyl-4-bromo-1-(substituted benzoyl)pyrrolo[1,2-a]quinoline-2,3-dicarboxylate derivatives | Candida albicans | Several derivatives showed higher potency than fluconazole, with MICs as low as 0.4 µg/mL. | semanticscholar.org |
| Pyrrole derivatives with a 4-hydroxyphenyl ring | Candida albicans | Promising antifungal activity. | researchgate.net |
| Sulfonamides containing pyrrole and pyrrolo[2,3-d]pyrimidine moieties | Not specified | Remarkable antifungal activity, some exceeding the standard fungicide mycostatin. | nih.gov |
No significant research findings on the muscle relaxant properties of this compound or its direct derivatives were identified in the reviewed literature.
Structure Activity Relationship Sar Studies of 2,3 Dihydro 1h Pyrrolo 1,2 a Indol 1 One Derivatives
Impact of Substituent Effects on Biological Activity and Selectivity
The modification of substituents on the periphery of the 2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one core has a profound impact on biological activity. Studies on a series of (7-benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acids, which act as functional antagonists of the sphingosine-1-phosphate receptor 1 (S1P1), provide detailed insights into these effects. nih.gov The S1P1 receptor is a validated target for treating autoimmune diseases. acs.org
Initial investigations focused on varying the substituents on the 7-benzyloxy ring. The goal was to optimize potency, measured by the half-maximal effective concentration (EC50), and lipophilic efficiency (LiPE). The data revealed that both the nature and position of the substituents were critical for high-affinity binding. nih.gov
For instance, compound 12 , with a trifluoromethyl (CF3) group on one phenyl ring of the benzyloxy moiety and a cyclopentyl group on the other, showed potent picomolar agonism (EC50 = 0.095 nM). nih.gov Replacing the CF3 group with a cyano (CN) group (compound 13 ) resulted in a five-fold decrease in potency (EC50 = 0.49 nM), although it improved the LiPE. Further modifications highlighted that bulky lipophilic groups were generally favored. The introduction of an isopropoxy group, as seen in compounds 18 (with CF3) and 19 (with CN), maintained high potency (EC50 = 0.15 nM for both) and, in the case of compound 19 , significantly improved the LiPE to 5.1. nih.gov This suggests that a balance between electronic properties and lipophilicity is essential for optimal receptor engagement.
Interactive Data Table: SAR of 7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl Acetic Acid Derivatives at hS1P1 Receptor
| Compound | R1 | R2 | EC50 (nM) nih.gov | Emax (%) nih.gov | cLogP nih.gov | LiPE nih.gov |
| 12 | CF3 | cyclopentyl | 0.095 | 108 | 7.13 | 2.9 |
| 13 | CN | cyclopentyl | 0.49 | 92 | 5.82 | 3.5 |
| 14 | CF3 | Cl | 150 | 116 | 5.59 | 1.2 |
| 15 | CF3 | CN | 83 | 104 | 4.51 | 2.6 |
| 16 | CN | OCH3 | 38 | 122 | 3.87 | 3.6 |
| 17 | CF3 | OCH2F | 6.7 | 119 | 5.41 | 2.8 |
| 18 | CF3 | Oi-Pr | 0.15 | 112 | 6.07 | 3.8 |
| 19 | CN | Oi-Pr | 0.15 | 105 | 4.70 | 5.1 |
| 20 | CF3 | OCH2-cyclopropyl | 1.1 | 100 | 6.21 | 2.8 |
Stereochemical Influence on Pharmacological Efficacy
Stereochemistry plays a pivotal role in the interaction between a drug molecule and its biological target. Chiral drugs can exist as enantiomers, which are non-superimposable mirror images that can exhibit significantly different pharmacological and toxicological profiles. This is because biological targets, such as receptors and enzymes, are themselves chiral and can preferentially bind to one enantiomer over the other.
In the case of the (7-benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acid series of S1P1 modulators, the carbon at the 1-position is a stereocenter. The initial compounds were synthesized and tested as racemic mixtures. However, upon resolving these racemates, a clear stereochemical preference was observed. For the most promising compounds, one enantiomer was consistently found to be substantially more potent than the other. nih.gov
Further optimization of the scaffold led to the development of compounds with substitutions at the 9-position of the pyrrolo[1,2-a]indole core. A stereoselective synthesis was developed to produce the (R)-enantiomer specifically. Subsequent testing confirmed that the pharmacological activity resided almost exclusively in the (R)-enantiomer, while the corresponding (S)-isomers were significantly less potent. nih.gov This highlights the critical importance of controlling stereochemistry to maximize the therapeutic efficacy of these derivatives.
Scaffold Hopping and Bioisosteric Replacements
Scaffold hopping and bioisosteric replacement are powerful strategies in drug design used to identify novel core structures (chemotypes) with improved properties while retaining the key pharmacophoric features required for biological activity. researchgate.net Bioisosterism involves the substitution of one atom or group of atoms for another with similar physical or chemical properties, aiming to enhance potency, selectivity, or pharmacokinetic parameters. nih.gov Scaffold hopping is a more drastic approach, involving the replacement of a central core structure with a topologically different one, which can help to escape existing patent space, improve synthetic accessibility, or find compounds with entirely new biological profiles. researchgate.netniper.gov.in
While specific examples of scaffold hopping applied directly to the this compound core are not extensively documented in the provided literature, the principles can be illustrated by related indole-based compounds. For example, a successful scaffold hopping strategy was employed to convert MCL-1 selective inhibitors based on an indole (B1671886) core into dual inhibitors of MCL-1 and BCL-2 by replacing the indole with an indazole framework. rsc.org This modification, changing a bicyclic 5/6 ring system to an isomeric 5/6 system but with a different heteroatom arrangement, altered the selectivity profile and led to a new class of dual-acting agents. rsc.org A similar conceptual approach could be applied to the tricyclic pyrrolo[1,2-a]indole system, where replacing the indole portion with other bicyclic heteroaromatics could yield novel scaffolds with modulated activity at targets like S1P1.
Ligand Design and Optimization Strategies
The development of potent and selective ligands based on the this compound scaffold follows a rational, iterative process of design, synthesis, and testing. A clear example of this process is the optimization of the aforementioned S1P1 functional antagonists. nih.govacs.org
The initial lead optimization focused on the SAR of the 7-benzyloxy moiety, which established the importance of specific lipophilic and electron-withdrawing substituents for high potency (see Section 6.1). nih.gov However, despite achieving high in vitro potency, the lead compound from this series exhibited suboptimal in vivo potency and limited central nervous system (CNS) exposure. nih.gov
This prompted a second phase of optimization targeting the core scaffold itself. Researchers found that the pyrrolo[1,2-a]indole ring system was amenable to electrophilic substitution at the 9-position. This led to the design and synthesis of new analogs with substituents such as halogens (Cl, Br) or cyano (CN) groups at this position. This strategy proved highly successful, leading to the identification of (R)-(7-(2-(isopropoxy)-4-(trifluoromethyl)benzyloxy)-9-bromo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acid (24 ) and its 9-chloro analog (25 ) as lead molecules. These optimized compounds not only retained high potency but also showed improved pharmacokinetic profiles, demonstrating a successful ligand design strategy that involved modifying both peripheral substituents and the core scaffold to achieve the desired therapeutic characteristics. nih.gov
Future Perspectives and Research Challenges for 2,3 Dihydro 1h Pyrrolo 1,2 a Indol 1 One Research
Development of Novel and Efficient Synthetic Methodologies
The synthesis of the pyrrolo[1,2-a]indole core remains an area of intense interest for organic chemists. rsc.org While numerous methods exist, the development of more efficient, atom-economical, and environmentally benign strategies is a primary objective. Future research will likely focus on several key areas:
Catalytic Systems: There is a continuous demand for new catalytic methods that can construct the tricyclic framework with high regio- and stereoselectivity. researchgate.net Recent advancements include rhodium-catalyzed intramolecular hydroacylation of N-vinylindole-2-carboxaldehydes and copper-catalyzed cascade reactions. researchgate.netresearchgate.net Future work may explore the use of other transition metals or even metal-free catalytic systems to improve cost-effectiveness and reduce toxic metal contamination in final products.
Cascade Reactions: One-pot cascade or domino reactions that rapidly build molecular complexity from simple starting materials are highly desirable. researchgate.net A recently developed radical-initiated cascade cyanoisopropylation/cyclization provides an efficient route to pyrrolo[1,2-a]indol-3-ones, avoiding the need for photocatalysts or transition metals and using green solvents like ethanol (B145695). researchgate.netnih.gov Expanding this and similar strategies to the 1-one isomer is a promising avenue.
Asymmetric Synthesis: Many bioactive molecules are chiral, and their biological activity is often dependent on a specific enantiomer. Developing highly enantioselective synthetic routes to chiral 2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-ones is crucial for their therapeutic development. researchgate.net Strategies employing chiral auxiliaries, catalysts, or substrates will be essential.
Exploration of Undiscovered Biological Targets and Therapeutic Applications
Derivatives of the pyrrolo[1,2-a]indole scaffold and related fused heterocyclic systems have shown a broad spectrum of biological activities, suggesting that the core structure is a versatile template for drug discovery. mdpi.com However, the full therapeutic potential of 2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one and its derivatives is likely yet to be realized.
Anticancer Activity: Fused pyrrolo-quinazolinones have demonstrated significant in vitro cytotoxicity against human cancer cell lines, including breast cancer (MCF-7), melanoma (B16), and vascular tumor endothelial cells (sEnd.2). mdpi.com Given the structural similarity, the this compound core could be a valuable starting point for developing new anticancer agents.
Anti-infective Properties: A series of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives were synthesized and evaluated for their antileishmanial efficacy against visceral leishmaniasis. nih.gov One compound, in particular, showed significant inhibition of liver and spleen parasite burden in mice. nih.gov This highlights the potential of these scaffolds in developing treatments for neglected tropical diseases.
Neurodegenerative Diseases: Other pyrrole-based heterocyclic systems are being investigated as multi-target agents for Alzheimer's disease, targeting enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). mdpi.com The rigid, polycyclic structure of this compound could be suitable for designing ligands that interact with targets in the central nervous system.
Future research should involve high-throughput screening of compound libraries based on this scaffold against a wider array of biological targets, including kinases, proteases, and GPCRs, to uncover novel therapeutic applications. jddhs.com
| Compound Class | Biological Activity | Target/Cell Line | Key Findings |
| 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones | Anticancer | MCF-7, B16, sEnd.2 | Compound 4h was most potent with IC50 values of 0.83, 0.66, and 0.95 µM, respectively. mdpi.com |
| 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-ones | Antileishmanial | Leishmania donovani | Compound 5m showed 56.2% inhibition in liver and 61.1% in spleen parasite burden in mice. nih.gov |
Advanced Mechanistic Studies of Biological Interactions
Understanding how these molecules interact with their biological targets at a molecular level is fundamental for rational drug design and optimization. While initial studies have identified promising activities, detailed mechanistic investigations are often lacking.
Target Identification and Validation: For compounds identified through phenotypic screening, the primary challenge is to identify the specific molecular target(s) responsible for the observed biological effect. Techniques such as affinity chromatography, proteomics, and genetic approaches will be crucial.
Binding Mode Analysis: Once a target is known, elucidating the precise binding mode is essential. Molecular docking studies have been used to predict the interaction of related compounds with targets like Leishmania donovani topoisomerase 1 (LDTop1). nih.gov These computational predictions must be validated and refined using experimental techniques.
Structural Biology: X-ray crystallography and cryo-electron microscopy can provide high-resolution structural information of the ligand-target complex. jddhs.com This data is invaluable for understanding the key interactions that drive binding and selectivity, and for guiding the design of more potent and specific analogues.
Integration of Computational and Experimental Approaches for Drug Discovery
The synergy between computational and experimental methods has revolutionized modern drug discovery. jddhs.comnih.gov This integrated approach is particularly valuable for accelerating the development of drugs based on novel scaffolds like this compound.
Virtual Screening and In Silico Design: Computational techniques such as molecular docking and pharmacophore modeling can be used to screen large virtual libraries of compounds against a specific target, prioritizing a smaller, more manageable number for synthesis and experimental testing. nih.govbeilstein-journals.org This was demonstrated in the design of new pyrrole (B145914) derivatives as EGFR and CDK2 inhibitors. nih.gov
Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features with biological activity, helping to predict the potency of new designs before they are synthesized. nih.gov Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is now a standard tool to identify and eliminate compounds with poor pharmacokinetic profiles early in the discovery process. nih.gov
Feedback Loop: A key aspect of this integrated strategy is the iterative feedback loop between computational prediction and experimental validation. jddhs.com Experimental results from in vitro and in vivo assays are used to refine and improve the computational models, leading to a more efficient and rational drug design cycle.
Addressing Challenges in Synthetic Complexity and Scalability
Future research must focus on developing synthetic routes that are:
Cost-Effective: Utilizing readily available and inexpensive starting materials and reagents.
Robust and High-Yielding: Ensuring that reactions are reliable, reproducible, and provide the desired product in high yield.
Scalable: The procedures should be transferable from milligram-scale laboratory synthesis to kilogram-scale production without significant loss of efficiency or purity. The radical-initiated cascade cyclization mentioned previously is noted for its potential scalability. nih.gov
Purification: Developing synthetic routes that minimize the formation of difficult-to-separate byproducts, thus simplifying purification, which is often a major bottleneck in scaling up chemical production.
Addressing these challenges will be critical to unlocking the full therapeutic potential of the this compound scaffold and translating promising research findings into clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
